![molecular formula C8H6BrN3O2 B572120 Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-28-3](/img/structure/B572120.png)

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

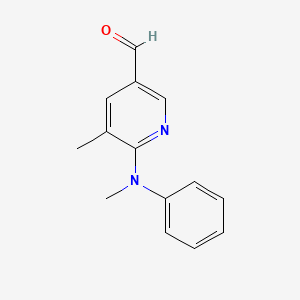

“Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is a chemical compound with the molecular formula C8H6BrN3O2. It has an average mass of 256.056 Da and a monoisotopic mass of 254.964325 Da .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” is unique and offers potential applications in drug synthesis, materials science, and catalysis.Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” have been studied. The compound has been used in the synthesis of various derivatives, showcasing its versatility in chemical reactions .Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate” has a molecular formula of C8H6BrN3O2, an average mass of 256.056 Da, and a monoisotopic mass of 254.964325 Da .科学的研究の応用

Pharmaceutical Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its core structure is similar to that of purine bases, which are fundamental components of DNA and RNA. This similarity allows for the creation of analogs that can interact with biological systems in a controlled manner. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases .

Material Science

In material science, the compound’s ability to form stable heterocyclic structures makes it an interesting candidate for the development of organic semiconductors. These materials are used in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors .

Chemical Synthesis

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate serves as a building block in chemical synthesis. Its reactive bromo group allows for further functionalization through cross-coupling reactions, which are pivotal in constructing complex organic molecules for various applications .

Biomedical Applications

The compound’s structural features enable it to bind with biological targets, making it useful in the design of diagnostic agents. For example, it can be used to develop contrast agents for imaging techniques like MRI, aiding in the detection of diseases at early stages .

Agricultural Chemistry

In agriculture, compounds derived from Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate can be utilized to create new pesticides and herbicides. Their mode of action can be tailored to target specific pests or weeds without affecting crops or the environment adversely .

Environmental Science

This compound can also play a role in environmental science, particularly in the development of sensors for detecting pollutants. Its chemical structure can be modified to react with specific contaminants, leading to a change in color or fluorescence that can be easily detected .

Catalysis

The pyrazolopyridine moiety can act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that facilitate a variety of chemical reactions, including those that are important in green chemistry and sustainable processes .

Neuroscience Research

Research into the nervous system can benefit from compounds like Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate. They can be used to synthesize molecules that mimic neurotransmitters or modulate their receptors, providing insights into neurological disorders and potential treatments .

作用機序

Target of Action

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate, also known as 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 3-bromo-, methyl ester, is a member of the pyrazolopyridine family Pyrazolopyridines have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that pyrazolopyridines can interact with their targets in a manner similar to adenine and guanine . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Given the structural similarity of pyrazolopyridines to adenine and guanine, it’s plausible that they could influence pathways involving these purine bases .

Result of Action

Given the potential interactions of pyrazolopyridines with various biological targets, the effects could be diverse and depend on the specific target and the context of its biological function .

Safety and Hazards

特性

IUPAC Name |

methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5-4(3-10-6)7(9)12-11-5/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSUDVUYGWWCGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735323 |

Source

|

| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

CAS RN |

1206979-28-3 |

Source

|

| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)